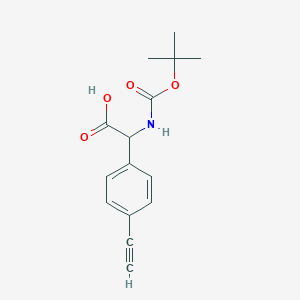![molecular formula C14H17NS B1480535 4-(Benzo[b]tiofen-3-il)-3,3-dimetilpirrolidina CAS No. 2098128-49-3](/img/structure/B1480535.png)
4-(Benzo[b]tiofen-3-il)-3,3-dimetilpirrolidina
Descripción general
Descripción
4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine is a useful research compound. Its molecular formula is C14H17NS and its molecular weight is 231.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los derivados de tiofeno han mostrado actividades anticancerígenas al dirigirse a varias proteínas celulares como la tubulina, la topoisomerasa y la desacetilasa de histonas . Esto sugiere que 4-(Benzo[b]tiofen-3-il)-3,3-dimetilpirrolidina podría investigarse por sus posibles propiedades anticancerígenas.
Propiedades Antimicrobianas
Algunos compuestos basados en benzotiofeno muestran una alta actividad antibacteriana contra microorganismos como S. aureus . El compuesto en cuestión también puede estudiarse por su eficacia antimicrobiana.
Moduladores Selectivos del Receptor de Estrógenos (SERM)
Los SERM basados en benzotiofeno se utilizan para la prevención y el tratamiento del cáncer de mama y la osteoporosis en mujeres posmenopáusicas . El compuesto podría explorarse para actividades SERM similares.
Degradadores Selectivos del Receptor de Estrógenos (SERD)
Al igual que los SERM, los SERD basados en benzotiofeno se evalúan para eliminar el receptor de estrógenos-α de las células cancerosas en pacientes con cáncer de mama agresivo . La investigación podría dirigirse a evaluar si This compound tiene propiedades similares a los SERD.
Capacidades Antioxidantes
Los derivados de tiofeno han mostrado altas capacidades antioxidantes en algunos estudios . Este compuesto podría investigarse por su potencial antioxidante.
Inhibición Enzimática
Se ha informado que los derivados de tiofeno inhiben varias enzimas, lo cual es crucial en el desarrollo de fármacos para tratar enfermedades . El efecto inhibitorio enzimático de este compuesto podría ser un área de interés.
Mecanismo De Acción
Target of action
The targets of benzo[b]thiophenes and pyrrolidines can vary widely depending on the specific compound and its functional groups. For example, some benzo[b]thiophenes have been found to target 5-HT1A serotonin receptors .
Biochemical pathways
Benzo[b]thiophenes can be involved in various biochemical pathways. For example, they can undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .
Análisis Bioquímico
Biochemical Properties
4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with serotonin N-acetyltransferase, an enzyme involved in the biosynthesis of melatonin . The interaction between 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine and serotonin N-acetyltransferase results in the inhibition of the enzyme’s activity, which can affect the levels of melatonin in the body. Additionally, this compound has been found to interact with other enzymes and proteins involved in cellular signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in cell proliferation, differentiation, and apoptosis . By altering the activity of these kinases, 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine can impact cellular responses to external stimuli and stressors. Furthermore, this compound has been shown to influence the expression of genes involved in inflammatory responses, thereby modulating the cellular immune response .
Molecular Mechanism
The molecular mechanism of action of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine binds to the active site of serotonin N-acetyltransferase, inhibiting its activity and reducing melatonin synthesis . Additionally, this compound can interact with other enzymes and receptors, leading to alterations in cellular signaling pathways and gene expression profiles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates . These temporal effects highlight the importance of considering the duration of exposure when studying the biological activity of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine.
Dosage Effects in Animal Models
The effects of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects underscore the importance of determining the optimal dosage range for therapeutic applications of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine.
Metabolic Pathways
4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate . These metabolic pathways influence the compound’s bioavailability and clearance from the body.
Transport and Distribution
The transport and distribution of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, binding proteins in the blood can facilitate the distribution of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine to various tissues, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine within these compartments can affect its interactions with biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
4-(1-benzothiophen-3-yl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NS/c1-14(2)9-15-7-12(14)11-8-16-13-6-4-3-5-10(11)13/h3-6,8,12,15H,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIOOQOXESAFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CSC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


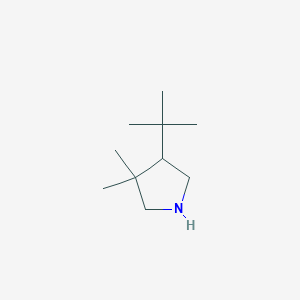
![Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480455.png)
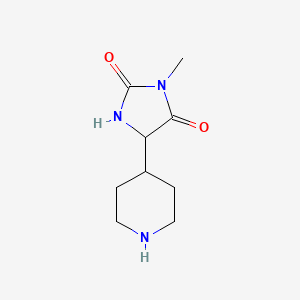

![(6,6-Difluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B1480458.png)



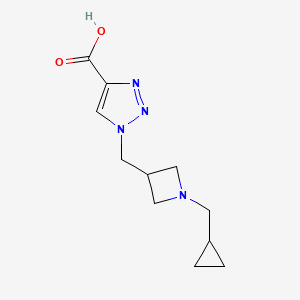
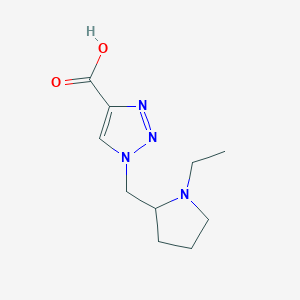
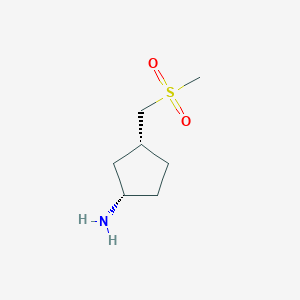
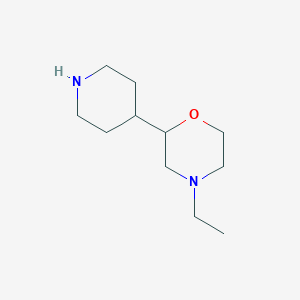
![(S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1480471.png)
